4-Hydroxynonenal

Catalog No.
S1538324
CAS No.
75899-68-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxynonenal

CAS Number

75899-68-2

Product Name

4-Hydroxynonenal

IUPAC Name

(E)-4-hydroxynon-2-enal

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+

InChI Key

JVJFIQYAHPMBBX-FNORWQNLSA-N

SMILES

CCCCCC(C=CC=O)O

Synonyms

4-HNE cpd, 4-hydroxy-2,3-nonenal, 4-hydroxy-2-nonenal, 4-hydroxy-2-nonenal, (E)-isomer, 4-hydroxynonen-2-al, 4-hydroxynonenal

Canonical SMILES

CCCCCC(C=CC=O)O

Isomeric SMILES

CCCCCC(/C=C/C=O)O

4-Hydroxynonenal (4-HNE), also known as 4-hydroxy-2E-nonenal, is a small, α,β-unsaturated hydroxyalkenal produced during lipid peroxidation in cells []. Lipid peroxidation is a process where free radicals attack fatty acids in cell membranes, leading to their breakdown. 4-HNE is the primary α,β-unsaturated hydroxyalkenal formed in this process []. It is a colorless oil with a low boiling point []. Due to its reactive nature, 4-HNE is a significant molecule in scientific research on oxidative stress and related diseases [].


Molecular Structure Analysis

4-HNE has a nine-carbon chain with a terminal aldehyde group (C=O), a hydroxyl group (OH) on the fourth carbon, and a double bond between the second and third carbons (C=C) []. This structure makes 4-HNE highly reactive. The double bond allows it to undergo various addition reactions, while the aldehyde group can form covalent bonds with protein side chains []. The hydroxyl group contributes to its water solubility [].


Chemical Reactions Analysis

4-HNE is involved in various chemical reactions due to its reactive functional groups. Here are some key reactions:

  • Formation: 4-HNE is primarily produced during lipid peroxidation. The following simplified equation represents this process where a polyunsaturated fatty acid (PUFA) reacts with oxygen (O2) to form 4-HNE:

PUFA + O2 --> 4-HNE + other products

  • Protein adduct formation

    4-HNE can react with protein side chains, particularly cysteine, histidine, and lysine, forming stable adducts. This modifies protein structure and function [].

  • Detoxification

    Cells have defense mechanisms to eliminate 4-HNE. Enzymes like glutathione S-transferases can conjugate 4-HNE with glutathione for excretion [].

Physical and Chemical Properties

  • Molecular Formula: C₉H₁₆O₂ []
  • Molar Mass: 156.225 g/mol []
  • Boiling Point: 125–127 °C (257–261 °F) []
  • Density: 0.944 g/cm³ []
  • Solubility: Soluble in water, organic solvents []

4-HNE plays a complex role in biological systems. Here are some key aspects of its mechanism of action:

  • Inducer of oxidative stress: 4-HNE can react with cellular components like glutathione, leading to depletion of cellular antioxidants and further promoting oxidative stress [].
  • Disruption of protein function: Formation of protein adducts with 4-HNE can alter protein function, leading to impaired cellular processes [].
  • Cell death signaling: 4-HNE can activate pathways leading to apoptosis (programmed cell death) or necrosis (cell death due to injury) [].

While 4-HNE can have detrimental effects, it may also play a role in cell signaling and stress response at low concentrations [].

Physical Description

Solid

XLogP3

1.7

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

75899-68-2
128946-65-6

Wikipedia

4-hydroxynon-2-enal
4-hydroxy-2-nonenal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Modify: 2023-08-15
1.Pryor, W.A. and Porter, N.A. Suggested mechanisms for the production of 4-hydroxy-2-nonenal from the autoxidation of polyunsaturated fatty acids. Free Radical Biology & Medicine 8, 541-543 (1990).

Explore Compound Types